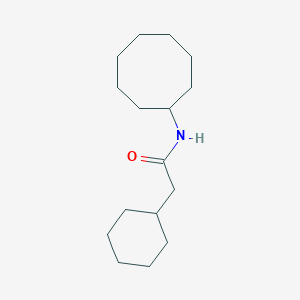
2-chloro-3-(5-methyl-4-phenyl-2-thienyl)quinoxaline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-3-(5-methyl-4-phenyl-2-thienyl)quinoxaline, also known as CMT-3, is a synthetic compound that belongs to the quinoxaline family. It has been studied extensively for its potential pharmacological and therapeutic applications.
作用機序
The mechanism of action of 2-chloro-3-(5-methyl-4-phenyl-2-thienyl)quinoxaline is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in cell growth and proliferation. 2-chloro-3-(5-methyl-4-phenyl-2-thienyl)quinoxaline has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in the breakdown of extracellular matrix proteins. This inhibition can prevent the invasion and metastasis of cancer cells. 2-chloro-3-(5-methyl-4-phenyl-2-thienyl)quinoxaline has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a signaling pathway involved in inflammation and cell survival.
Biochemical and Physiological Effects:
2-chloro-3-(5-methyl-4-phenyl-2-thienyl)quinoxaline has been shown to have various biochemical and physiological effects. It can induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and reduce inflammation. 2-chloro-3-(5-methyl-4-phenyl-2-thienyl)quinoxaline has also been shown to increase bone density and reduce bone resorption, making it a potential treatment for osteoporosis and other bone-related disorders.
実験室実験の利点と制限
One advantage of using 2-chloro-3-(5-methyl-4-phenyl-2-thienyl)quinoxaline in lab experiments is its potency and specificity. It has been shown to have a strong inhibitory effect on MMPs and NF-κB, making it a useful tool for studying these pathways. However, one limitation of using 2-chloro-3-(5-methyl-4-phenyl-2-thienyl)quinoxaline is its potential toxicity. It has been shown to have cytotoxic effects on normal cells at high concentrations, which can limit its use in certain experiments.
将来の方向性
There are several future directions for the study of 2-chloro-3-(5-methyl-4-phenyl-2-thienyl)quinoxaline. One area of research could focus on the development of more potent and selective analogs of 2-chloro-3-(5-methyl-4-phenyl-2-thienyl)quinoxaline for use in cancer therapy. Another area of research could investigate the potential use of 2-chloro-3-(5-methyl-4-phenyl-2-thienyl)quinoxaline in combination with other drugs or therapies to enhance its effectiveness. Additionally, further studies could be conducted to better understand the mechanism of action of 2-chloro-3-(5-methyl-4-phenyl-2-thienyl)quinoxaline and its effects on various signaling pathways and cellular processes.
合成法
The synthesis of 2-chloro-3-(5-methyl-4-phenyl-2-thienyl)quinoxaline involves the reaction between 5-methyl-4-phenyl-2-thiophenecarboxylic acid and 2-chloroquinoxaline in the presence of a dehydrating agent. The resulting compound is then purified using various techniques, including column chromatography and recrystallization. The purity and yield of the final product can be determined using analytical techniques such as NMR spectroscopy and HPLC.
科学的研究の応用
2-chloro-3-(5-methyl-4-phenyl-2-thienyl)quinoxaline has been studied for its potential therapeutic applications, particularly in the treatment of cancer. It has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, lung, and prostate cancer cells. 2-chloro-3-(5-methyl-4-phenyl-2-thienyl)quinoxaline has also been investigated for its anti-inflammatory and analgesic properties, as well as its potential use in the treatment of osteoporosis and other bone-related disorders.
特性
IUPAC Name |
2-chloro-3-(5-methyl-4-phenylthiophen-2-yl)quinoxaline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClN2S/c1-12-14(13-7-3-2-4-8-13)11-17(23-12)18-19(20)22-16-10-6-5-9-15(16)21-18/h2-11H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHTWQXHBFCSGKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(S1)C2=NC3=CC=CC=C3N=C2Cl)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(trifluoromethyl)phenyl]-4,5-dihydro-1H-imidazole-2-carboxamide](/img/structure/B5816965.png)
![N'-{[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoyl]oxy}-3-methylbenzenecarboximidamide](/img/structure/B5816980.png)

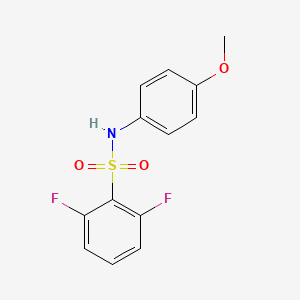
![1-{[(2,5-dimethoxyphenyl)amino]carbonothioyl}-4-piperidinecarboxamide](/img/structure/B5816997.png)
![4,5-dimethyl-2-{[3-(2-thienyl)acryloyl]amino}-3-thiophenecarboxamide](/img/structure/B5817025.png)
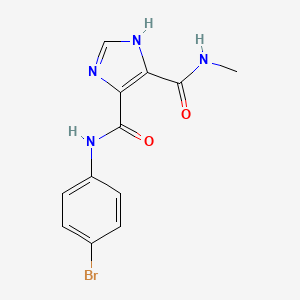
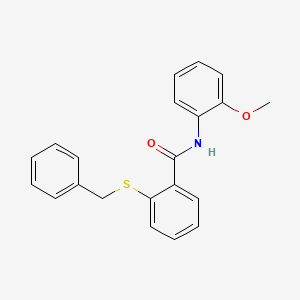
![N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)cyclohexanecarboxamide](/img/structure/B5817040.png)
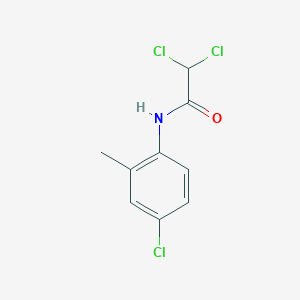
![N'-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]-9-hydroxy-9H-fluorene-9-carbohydrazide](/img/structure/B5817060.png)
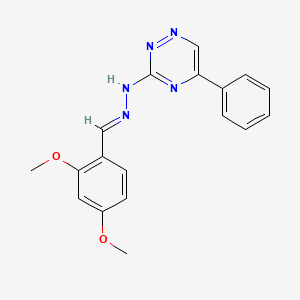
![6-{[(3,5-dimethyl-4-isoxazolyl)methyl]thio}-5-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B5817070.png)
